molecular formula C11H10ClNO2 B2505439 Methyl 7-Chloroindole-3-acetate CAS No. 74339-46-1

Methyl 7-Chloroindole-3-acetate

Cat. No.: B2505439
CAS No.: 74339-46-1
M. Wt: 223.66
InChI Key: IPLRBOCSGBFZDV-UHFFFAOYSA-N
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Description

Methyl 7-Chloroindole-3-acetate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Methyl 7-Chloroindole-3-acetate is a derivative of indole, a heterocyclic compound that is prevalent in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets within the body.

Mode of Action

It is known that indole derivatives can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates various biochemical processes.

Biochemical Pathways

Indole and its derivatives are produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . The resulting compounds, including this compound, can then participate in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of tryptophan to produce indole and its derivatives Therefore, changes in the gut microbiota could potentially affect the production and action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloroindole-3-acetate typically involves the halogenation of indole derivatives. One common method includes the use of halogenation enzymes to produce 7-chloroindole, which can then be esterified to form this compound . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic approaches, where microbial cell factories are used to convert indole into its halogenated derivatives. This method is advantageous due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloroindole-3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .

Scientific Research Applications

Methyl 7-Chloroindole-3-acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 7-Chloroindole-3-acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

    5-Bromoindole: Another halogenated indole with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties

This compound stands out due to its unique halogenation pattern and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-(7-chloro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLRBOCSGBFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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